molecular formula C17H24N4O B2985001 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one CAS No. 1170059-74-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-methylbutan-1-one

Cat. No.: B2985001
CAS No.: 1170059-74-1
M. Wt: 300.406
InChI Key: AUIRJERHFMJNDQ-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole group, a piperazine group, and a ketone group. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications .


Molecular Structure Analysis

The benzimidazole group is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The piperazine group is a six-membered ring containing two nitrogen atoms . The ketone group consists of a carbonyl group (C=O) attached to two other carbon atoms.


Chemical Reactions Analysis

Benzimidazoles are known to undergo a variety of chemical reactions, including acting as ligands in coordination chemistry . Piperazines can act as bases, forming salts with acids .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific substituents and their positions on the benzimidazole and piperazine rings. In general, benzimidazoles are white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

A considerable amount of research has been dedicated to synthesizing and characterizing derivatives of this compound. For instance, Ahmed et al. (2017) synthesized a novel set of compounds with anti-inflammatory activity through the nucleophilic addition of benzoyl isothiocyanate and evaluated their effects using in-vitro and in-vivo methods, revealing moderate to significant anti-inflammatory properties for certain derivatives (Ahmed, Molvi, & Khan, 2017). Similarly, Mekky and Sanad (2020) prepared novel bis(pyrazole-benzofuran) hybrids with a piperazine linker, showing potent antibacterial and biofilm inhibition activities, particularly against MRSA and VRE strains (Mekky & Sanad, 2020).

Biological Activities

The biological activities of these compounds extend to various areas, including antimicrobial and anticancer properties. Patel et al. (2019) synthesized derivatives exhibiting anti-inflammatory properties through in-vivo methods, identifying specific compounds as potent in the series (Patel, Karkhanis, & Patel, 2019). Naidu et al. (2016) focused on anti-tubercular activity, evaluating synthesized derivatives against Mycobacterium tuberculosis strains, with some compounds showing promising results (Naidu et al., 2016).

Molecular Docking and Synthesis

Research also delves into molecular docking and synthesis to understand the interaction mechanisms and improve the efficacy of these compounds. Boddu et al. (2018) synthesized a series of derivatives and evaluated them for anticancer activity against several human cancer cell lines, supported by molecular docking studies to understand their interaction with specific proteins (Boddu et al., 2018).

Antimicrobial and Antitumor Activities

Further studies, such as those by Gan et al. (2010) and Mustafa et al. (2011), have focused on synthesizing azole-containing piperazine derivatives and N1-(coumarin-7-yl)amidrazones, respectively, showing significant antimicrobial and antitumor activities (Gan et al., 2010), (Mustafa et al., 2011).

Future Directions

The future directions for research on this compound would likely involve exploring its potential biological activities and optimizing its synthesis for industrial applications. Given the wide range of activities exhibited by benzimidazole derivatives, there could be many potential applications to explore .

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-13(2)11-17(22)21-9-7-20(8-10-21)12-16-18-14-5-3-4-6-15(14)19-16/h3-6,13H,7-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRJERHFMJNDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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